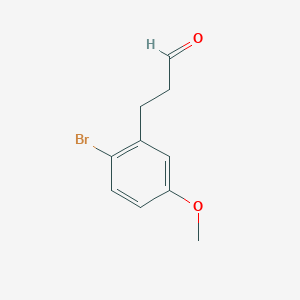

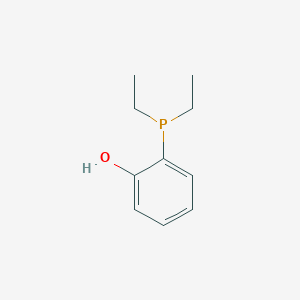

![molecular formula C13H17NO2 B12544340 Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate CAS No. 668276-37-7](/img/structure/B12544340.png)

Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-ジメチル-6,7-ジヒドロ-5H-シクロペンタ[c]ピリジン-1-カルボン酸エチルは、シクロペンタ[c]ピリジンコアを含む複雑な構造を持つ化学化合物です。

準備方法

合成経路と反応条件

3,4-ジメチル-6,7-ジヒドロ-5H-シクロペンタ[c]ピリジン-1-カルボン酸エチルの合成は、いくつかの方法によって達成できます。 1つの効果的な方法は、アルコキシド溶液(エトキシドナトリウムまたはメトキシドナトリウム)を試薬および触媒として用いて、2,5-ジアリリデンシクロペンタノン誘導体とプロパンジニトリルのシクロ縮合反応を使用します 。 別の方法には、マンガン(II)トリフラート(Mn(OTf)2)を触媒、tert-ブチルヒドロペルオキシド(t-BuOOH)を酸化剤として使用して、2,3-シクロペンテンピリジン類似体の直接酸化が含まれます .

工業生産方法

この化合物の工業生産方法は、文献ではあまりよく文書化されていません。上記の合成経路は、反応条件と精製プロセスを適切に最適化することで、工業用途にスケールアップできます。

化学反応解析

反応の種類

3,4-ジメチル-6,7-ジヒドロ-5H-シクロペンタ[c]ピリジン-1-カルボン酸エチルは、酸化、還元、置換反応などのさまざまな化学反応を起こします。

一般的な試薬と条件

酸化: 酸化反応には、マンガン(II)トリフラート(Mn(OTf)2)とtert-ブチルヒドロペルオキシド(t-BuOOH)が一般的に使用されます.

還元: 還元反応には、水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)を使用できます。

置換: ハロゲン化反応は、N-ブロモスクシンイミド(NBS)またはN-クロロスクシンイミド(NCS)などのハロゲン化剤を使用して行うことができます。

主要な生成物

これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化反応は、6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン-5-オン類似体を生成する可能性があります .

科学研究の応用

3,4-ジメチル-6,7-ジヒドロ-5H-シクロペンタ[c]ピリジン-1-カルボン酸エチルは、いくつかの科学研究の応用があります。

化学: それは、さまざまなヘテロ環状化合物の合成における中間体として役立ちます.

生物学: 生物学的経路と分子相互作用の研究に使用されています。

医学: 医薬品開発のための前駆体としての使用など、潜在的な治療用途が検討されています.

工業: 特殊化学薬品や材料の製造に使用できます。

化学反応の分析

Types of Reactions

Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Halogenation reactions can be carried out using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

科学的研究の応用

Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It is used in the study of biological pathways and molecular interactions.

Industry: It can be used in the production of specialty chemicals and materials.

作用機序

3,4-ジメチル-6,7-ジヒドロ-5H-シクロペンタ[c]ピリジン-1-カルボン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。 この化合物は、分子間水素結合により中心対称二量体を形成することができ、その生物学的活性を影響を与える可能性があります 。正確な分子標的および経路はまだ調査中です。

類似化合物の比較

3,4-ジメチル-6,7-ジヒドロ-5H-シクロペンタ[c]ピリジン-1-カルボン酸エチルは、次のような他の類似化合物と比較できます。

6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン: 同様のコア構造を共有していますが、エチルおよびジメチル置換基がありません。

インドール誘導体: インドール誘導体は、さまざまな生物学的システムに広く存在し、多様な用途があります

3,4-ジメチル-6,7-ジヒドロ-5H-シクロペンタ[c]ピリジン-1-カルボン酸エチルの独自性は、その特定の置換基と、研究や産業における特殊な用途に適した結果として生じる化学的性質にあります。

類似化合物との比較

Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate can be compared with other similar compounds, such as:

6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the ethyl and dimethyl substituents.

Indole Derivatives: Indole derivatives are prevalent in various biological systems and have diverse applications

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for specialized applications in research and industry.

特性

CAS番号 |

668276-37-7 |

|---|---|

分子式 |

C13H17NO2 |

分子量 |

219.28 g/mol |

IUPAC名 |

ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-4-16-13(15)12-11-7-5-6-10(11)8(2)9(3)14-12/h4-7H2,1-3H3 |

InChIキー |

VXZQRMCEAGIRFD-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=NC(=C(C2=C1CCC2)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)

![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)

![10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-](/img/structure/B12544273.png)

![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)

![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)